Cas no 87450-10-0 (Propargyl-PEG4-alcohol)

Propargyl-PEG4-alcohol structure
Propargyl-PEG4-alcohol structure
Product name:Propargyl-PEG4-alcohol
CAS No:87450-10-0
MF:C11H20O5
Molecular Weight:232.273504257202
MDL:MFCD22201537
CID:2094881
PubChem ID:15917060

Propargyl-PEG4-alcohol 化学的及び物理的性質

名前と識別子

    • Propargyl-PEG5-alcohol
    • 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol
    • HO-PEG4-Propyne
    • Propargyl-PEG4-alcohol
    • 15-Hydroxy-4,7,10,13-tetraoxapentadec-1-yne
    • 2-[2-[2-[2-[(Prop-2-ynyl)oxy]ethoxy]ethoxy]ethoxy]ethanol
    • O-Propargyltetraethylene glycol
    • Propargyl tetraethylene Glycol
    • Tetraethylene glycol monopropargyl ether
    • Tetraethylene glycol propargyl ether
    • 3,6,9,12-Tetraoxapentadec-14-yn-1-ol
    • DA-57091
    • 2-(2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethanol
    • SY269373
    • HC inverted exclamation markOC-CH2-PEG4-OH
    • LCZC488
    • DTXSID40579528
    • Propyne-PEG4-OH
    • BP-20648
    • WQMJFCWQBPUZCK-UHFFFAOYSA-N
    • Propargyl-PEG4-OH
    • CS-0113517
    • H11023
    • AKOS030629979
    • HC identical withC-CH2-PEG4-OH
    • ZB0949
    • 87450-10-0
    • HY-133229
    • SCHEMBL40247
    • BS-24020
    • EN300-7373223
    • MFCD22201537
    • MDL: MFCD22201537
    • インチ: 1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2
    • InChIKey: WQMJFCWQBPUZCK-UHFFFAOYSA-N
    • SMILES: C#CCOCCOCCOCCOCCO

計算された属性

  • 精确分子量: 232.13107373 g/mol
  • 同位素质量: 232.13107373 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 12
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • 分子量: 232.27
  • トポロジー分子極性表面積: 57.2Ų

Propargyl-PEG4-alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184157-5g
Propargyl-PEG4-alcohol
87450-10-0 98%
5g
¥877.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD760045-5g
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
5g
¥585.0 2024-04-17
eNovation Chemicals LLC
Y1014633-10g
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
10g
$360 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X35425-250mg
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
250mg
¥48.0 2023-09-05
MedChemExpress
HY-133229-1g
Propargyl-PEG4-alcohol
87450-10-0 99.26%
1g
¥173 2024-07-20
Key Organics Ltd
BS-24020-1G
Propargyl-peg5-alcohol
87450-10-0 >97%
1g
£172.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184157-1g
Propargyl-PEG4-alcohol
87450-10-0 98%
1g
¥187.00 2024-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD760045-250mg
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
250mg
¥50.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD760045-1g
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
87450-10-0 96%
1g
¥144.0 2024-04-17
abcr
AB483523-5 g
Propargyl-PEG4-OH, 95%; .
87450-10-0 95%
5g
€640.60 2023-06-15

Propargyl-PEG4-alcohol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  0 °C; 20 min, 0 °C
1.2 Solvents: Toluene ,  1,4-Dioxane ;  1 h; 3 h, 25 °C
1.3 Reagents: Water ;  25 °C; 20 min, 25 °C
Reference
Synthesis of Two-Photon Active Tricomponent Fluorescent Probe for Distinguishment of Biotin Receptor Positive and Negative Cells and Imaging 3D-Spheroid
Pal, Kaushik; et al, Organic Letters, 2018, 20(20), 6425-6429

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Chloride anion triggered motion in a bis-imidazolium rotaxane
Serpell, Christopher J.; et al, Dalton Transactions, 2011, 40(45), 12052-12055

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  23 °C
Reference
Mimicking Biological Membranes with Programmable Glycan Ligands Self-Assembled from Amphiphilic Janus Glycodendrimers
Zhang, Shaodong; et al, Angewandte Chemie, 2014, 53(41), 10899-10903

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ,  Tetrahydrofuran ;  -20 °C; overnight, rt
Reference
Development of PDT/PET Theranostics: Synthesis and Biological Evaluation of an 18F-Radiolabeled Water-Soluble Porphyrin
Entract, Guy M.; et al, Molecular Pharmaceutics, 2015, 12(12), 4414-4423

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 60 min, rt; rt → 0 °C
1.2 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Enzymatic transhalogenation of dendritic RGD peptide constructs with the fluorinase
Thompson, Stephen; et al, Organic & Biomolecular Chemistry, 2016, 14(11), 3120-3129

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
Reference
Site-Specific Functionalization of Hyperbranched Polymers Using "Click" Chemistry
Saha, Animesh; et al, Macromolecules (Washington, 2009, 42(12), 4028-4037

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 cooled; 20 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Convergent synthesis and characterization of dumbbell type dendritic materials by click chemistry
Sung, Sae Reum; et al, Bulletin of the Korean Chemical Society, 2011, 32(11), 3933-3940

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  < rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
3.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
3.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
3.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Propargyl-PEG4-alcohol Raw materials

Propargyl-PEG4-alcohol Preparation Products

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